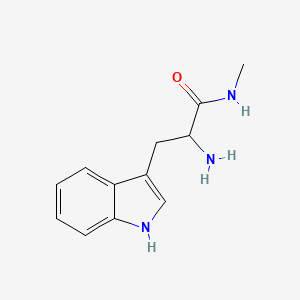

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

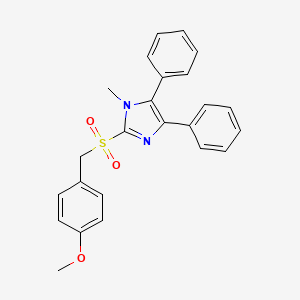

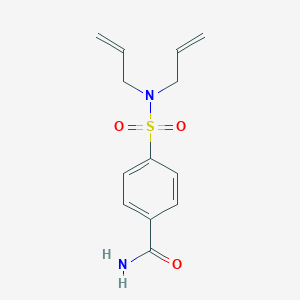

“2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide” is an organic compound that belongs to the class of organic compounds known as 3-alkylindoles . It has the empirical formula C11H13N3O and a molecular weight of 203.24 .

Molecular Structure Analysis

The molecular structure of this compound includes an indole moiety that carries an alkyl chain at the 3-position . The SMILES string representation of the molecule isNC(C(N)=O)CC1=CNC2=C1C=CC=C2 . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular formula of C11H13N3O and a molecular weight of 203.24 . The InChI key for the compound isJLSKPBDKNIXMBS-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Computational Peptidology and Antifungal Tripeptides

A study by Flores-Holguín et al. (2019) delves into the computational peptidology of antifungal tripeptides, including derivatives of "2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide." This research emphasizes the molecule's role in developing new antifungal agents, utilizing conceptual density functional theory to predict molecular properties and reactivity descriptors, providing insights into drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Intramolecular Hydrogen Bonding in Polyamides

Another application is in the study of intramolecular hydrogen bonding in beta-amino acid-containing polyamides by Gung et al. (1999). This research investigates the effect of alkyl substitution on the conformation and stability of polyamides, shedding light on the structural behavior of "2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide" derivatives and their potential in polymer science (Gung, Mackay, & Zou, 1999).

Synthesis of Biobased Succinonitrile

Lammens et al. (2011) describe the synthesis of biobased succinonitrile from glutamic acid and glutamine, showcasing the precursor role of "2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide" in creating environmentally friendly materials for industrial applications, including polyamide production (Lammens, Le Nôtre, Franssen, Scott, & Sanders, 2011).

Antimalarial Pharmacophores

D’hooghe et al. (2011) focus on the synthesis of novel antimalarial pharmacophores, revealing the potential of "2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide" derivatives in generating new treatments for malaria through their antimicrobial activity and highlighting its role in medical research and drug development (D’hooghe, Kenis, Vervisch, Lategan, Smith, Chibale, & de Kimpe, 2011).

Crystal Structure Analysis

Studies on the crystal structure of "2-Amino-3-(1H-indol-3-yl)propanoic acidate" by Li et al. (2009) provide fundamental insights into the molecular geometry and interactions of this compound, contributing to our understanding of its properties and potential applications in designing more effective pharmaceuticals and materials (Li, Liang, & Tai, 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-3-(1H-indol-3-yl)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTBLMQFTMPXBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CNC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893715.png)

![2-oxo-N-(3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl)-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2893716.png)

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B2893723.png)

![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B2893727.png)

![3-benzyl-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2893729.png)